REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1F)([O-:3])=[O:2].[C:14]1([CH:21]=[CH:20][C:18]([OH:19])=[CH:17][CH:16]=1)[OH:15].C(=O)([O-])[O-].[K+].[K+].[Br-].[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36]>CC(=O)CC>[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[O:15][C:14]1[CH:21]=[CH:20][C:18]([O:19][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=[CH:17][CH:16]=1)([O-:3])=[O:2] |f:2.3.4,5.6|
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Name
|
|
Quantity
|
15.26 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
octane bromide
|
Quantity
|
27.41 g
|
Type
|
reactant
|
Smiles
|
[Br-].CCCCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
11.32 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
15.26 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture were agitated at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 ml 2-necked bottle equipped with a condenser tube
|
Type
|
STIRRING
|
Details
|
The mixture were stirred at room temperature for 6 hours
|
Duration
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6 h
|
Type
|
DISTILLATION
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Details
|
Thereafter, distilled water (300 ml)
|
Type
|
ADDITION
|
Details
|
was added to the bottle
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted by ethyl acetate (300 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected organic layers were dried by anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized by ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(OC2=CC=C(OCCCCCCCC)C=C2)C=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.08 mol | |
AMOUNT: MASS | 31.08 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |